molecular formula C13H10ClF2N B13327551 (2-Chlorophenyl)(2,5-difluorophenyl)methanamine

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine

Cat. No.: B13327551
M. Wt: 253.67 g/mol
InChI Key: UDNDGNWVVJDOQI-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine is a halogenated aromatic amine with the molecular formula C₁₃H₁₀ClF₂N (SMILES: C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)F)N)Cl) . It features a central methanamine group linked to two substituted phenyl rings: one with a chlorine substituent at the 2-position and another with fluorine atoms at the 2- and 5-positions. Its hydrochloride salt (CAS: 1805582-12-0) was previously available but is now discontinued .

Properties

Molecular Formula

C13H10ClF2N

Molecular Weight

253.67 g/mol

IUPAC Name

(2-chlorophenyl)-(2,5-difluorophenyl)methanamine

InChI

InChI=1S/C13H10ClF2N/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7,13H,17H2

InChI Key

UDNDGNWVVJDOQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)F)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 2,5-difluoroaniline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chlorobenzaldehyde+2,5-difluoroaniline(2-Chlorophenyl)(2,5-difluorophenyl)methanamine\text{2-chlorobenzaldehyde} + \text{2,5-difluoroaniline} \rightarrow \text{(2-Chlorophenyl)(2,5-difluorophenyl)methanamine} 2-chlorobenzaldehyde+2,5-difluoroaniline→(2-Chlorophenyl)(2,5-difluorophenyl)methanamine

Industrial Production Methods

In an industrial setting, the production of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (2-Chlorophenyl)(2,5-difluorophenyl)methanamine and its analogs, focusing on substituent effects, physicochemical properties, and synthetic accessibility.

Compound Name Molecular Formula Substituents Key Properties Synthesis & Availability
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine C₁₃H₁₀ClF₂N 2-Cl, 2,5-F₂ on phenyl rings Hydrochloride salt discontinued; InChIKey: UDNDGNWVVJDOQI-UHFFFAOYSA-N Synthesized via amine-aryl coupling (specific method not detailed)
(3-Chlorophenyl)(2,5-dimethylphenyl)methanamine C₁₅H₁₆ClN 3-Cl, 2,5-(CH₃)₂ on phenyl rings Higher molecular weight (245.75 Da); enhanced lipophilicity due to methyl groups No synthesis data; commercial suppliers listed
(4-tert-Butylphenyl)(2,5-difluorophenyl)methanamine C₁₇H₁₉F₂N 4-tert-butyl, 2,5-F₂ on phenyl rings Bulky tert-butyl group increases steric hindrance; potential for improved metabolic stability Supplier data available (CAS: 77470-96-3)
(3-Chlorophenyl)(2,5-dimethoxyphenyl)methanamine C₁₅H₁₆ClNO₂ 3-Cl, 2,5-OCH₃ on phenyl rings Methoxy groups enhance solubility; molecular weight 277.75 Da Limited commercial availability
Cyclopropyl(2,5-difluorophenyl)methanamine C₁₀H₁₁F₂N Cyclopropyl group, 2,5-F₂ on phenyl ring Smaller molecular framework; cyclopropyl may enhance binding affinity Available from 5 suppliers (e.g., MolPort-004-397-382)

Key Observations:

Substituent Effects: Halogen vs. In contrast, methyl or methoxy groups (e.g., in ) enhance lipophilicity or solubility, respectively. Steric Considerations: The tert-butyl group in introduces significant steric bulk, which may hinder enzymatic degradation but reduce target engagement.

Synthetic Accessibility: The target compound’s hydrochloride salt was discontinued , possibly due to challenges in large-scale synthesis or purification. In contrast, cyclopropyl analogs (e.g., ) are commercially available, suggesting simpler synthetic routes. Yields for related compounds vary: For example, a morpholine-containing derivative () was synthesized in 74% yield via Schiff base formation, while a dichlorocyclohexadienone derivative () had a lower yield of 52.4%.

The fluorine and chlorine atoms in the target compound may enhance blood-brain barrier penetration, a feature critical for CNS-targeted drugs.

Biological Activity

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H10_{10}ClF2_2N
  • CAS Number : 1354960-28-3

The presence of chlorine and fluorine substituents on the phenyl rings enhances the compound's lipophilicity and biological interactions.

The biological activity of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine is associated with several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, which is crucial for its therapeutic applications.
  • Receptor Modulation : It can interact with receptors, modulating their activity and influencing physiological responses.

1. Antimicrobial Activity

Research indicates that (2-Chlorophenyl)(2,5-difluorophenyl)methanamine exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to established antimicrobial agents.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.020 mg/mL
Candida albicans0.025 mg/mL

These findings suggest its potential as a candidate for developing new antimicrobial therapies .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that the compound significantly reduces pro-inflammatory cytokines in macrophage models. This indicates its potential role in treating inflammatory diseases by modulating immune responses .

3. Anticancer Potential

Preliminary cytotoxicity studies reveal that (2-Chlorophenyl)(2,5-difluorophenyl)methanamine exhibits moderate cytotoxicity against various cancer cell lines:

Cancer Cell LineIC50_{50} (µM)
HCT-116 (Colon Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

These results suggest its potential application in oncology, although further studies are required to enhance efficacy .

4. Neuroprotective Effects

Emerging research indicates that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate inflammatory responses in neurological contexts is under investigation .

Case Studies and Research Findings

Several studies have explored the biological activities of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine:

  • Inflammation Modulation : A study reported a significant decrease in IL-1β release when treated with the compound in macrophage cultures, highlighting its potential for anti-inflammatory therapies.
  • Cytotoxicity Studies : The compound was tested against human cancer cell lines, showing varying degrees of cytotoxicity which warrants further exploration into structure-activity relationships to optimize its anticancer efficacy .

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